N-(5-chloro-2-methoxyphenyl)-3,5-dimethoxybenzamide
Description
N-(5-chloro-2-methoxyphenyl)-3,5-dimethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with chloro and methoxy groups
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-12-6-10(7-13(9-12)21-2)16(19)18-14-8-11(17)4-5-15(14)22-3/h4-9H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWSJSPSJIMIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-3,5-dimethoxybenzamide typically involves the reaction of 5-chloro-2-methoxyaniline with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding phenolic derivatives.
Reduction: The nitro group (if present in derivatives) can be reduced to an amine.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: N-(5-chloro-2-methoxyphenyl)-3,5-dimethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential biological activity.
Biology and Medicine: This compound has been studied for its potential as an inhibitor of certain enzymes, such as lipoxygenases, which are involved in inflammatory processes. It may also have applications in cancer research due to its ability to interfere with specific cellular pathways.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its derivatives may also find applications in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, which are mediators of inflammation. This inhibition can reduce inflammatory responses and has potential therapeutic applications in conditions like asthma or arthritis.
Comparison with Similar Compounds
- N-(5-chloro-2-hydroxyphenyl)-acetamide
- N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide
- Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester
Uniqueness: N-(5-chloro-2-methoxyphenyl)-3,5-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups on the benzamide core allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
